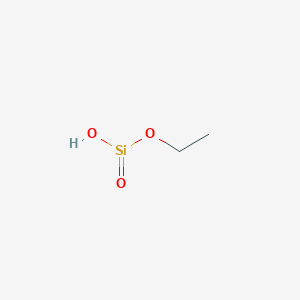![molecular formula C4H4FeKO6+2 B083402 [R-(R*,R*)]-tartaric acid, iron potassium salt CAS No. 14948-71-1](/img/structure/B83402.png)
[R-(R*,R*)]-tartaric acid, iron potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[R-(R*,R*)]-tartaric acid, iron potassium salt, also known as potassium sodium tartrate, is a chemical compound commonly used in laboratory experiments and scientific research. This compound has a variety of applications in fields such as biochemistry, medicine, and agriculture.
Wirkmechanismus
The mechanism of action of [R-(R*,R*)]-tartaric acid, iron [R-(R*,R*)]-tartaric acid, iron potassium salt salt is related to its ability to form complexes with metal ions. The chelating properties of this compound make it useful in the separation and purification of metal ions in laboratory experiments. In addition, [R-(R*,R*)]-tartaric acid, iron [R-(R*,R*)]-tartaric acid, iron potassium salt salt can be used as a reducing agent in the synthesis of organic compounds.
Biochemische Und Physiologische Effekte
[R-(R*,R*)]-tartaric acid, iron [R-(R*,R*)]-tartaric acid, iron potassium salt salt has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. In addition, this compound has been shown to have anti-inflammatory effects, which can help reduce the symptoms of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [R-(R*,R*)]-tartaric acid, iron [R-(R*,R*)]-tartaric acid, iron potassium salt salt is its ability to form complexes with metal ions. This property makes it useful in the separation and purification of metal ions in laboratory experiments. In addition, [R-(R*,R*)]-tartaric acid, iron [R-(R*,R*)]-tartaric acid, iron potassium salt salt is relatively inexpensive and easy to obtain.
One of the limitations of [R-(R*,R*)]-tartaric acid, iron [R-(R*,R*)]-tartaric acid, iron potassium salt salt is its solubility in water. This can make it difficult to dissolve in certain solvents, which can limit its use in certain experiments. In addition, [R-(R*,R*)]-tartaric acid, iron [R-(R*,R*)]-tartaric acid, iron potassium salt salt can be toxic in high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on [R-(R*,R*)]-tartaric acid, iron [R-(R*,R*)]-tartaric acid, iron potassium salt salt. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of new applications for this compound in fields such as medicine and agriculture. Finally, further research is needed to fully understand the biochemical and physiological effects of [R-(R*,R*)]-tartaric acid, iron [R-(R*,R*)]-tartaric acid, iron potassium salt salt, and to determine its potential as a therapeutic agent.
Synthesemethoden
[R-(R*,R*)]-tartaric acid, iron [R-(R*,R*)]-tartaric acid, iron potassium salt salt can be synthesized through the reaction of [R-(R*,R*)]-tartaric acid, iron potassium salt hydroxide and tartaric acid. The resulting compound is a white crystalline powder that is soluble in water and has a pH of approximately 7.
Wissenschaftliche Forschungsanwendungen
[R-(R*,R*)]-tartaric acid, iron [R-(R*,R*)]-tartaric acid, iron potassium salt salt has a wide range of applications in scientific research. It is commonly used as a chiral resolving agent in the separation of enantiomers. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. In addition, [R-(R*,R*)]-tartaric acid, iron [R-(R*,R*)]-tartaric acid, iron potassium salt salt is used in the preparation of buffer solutions for biochemical and physiological experiments.
Eigenschaften
CAS-Nummer |
14948-71-1 |
|---|---|
Produktname |
[R-(R*,R*)]-tartaric acid, iron potassium salt |
Molekularformel |
C4H4FeKO6+2 |
Molekulargewicht |
243.01 g/mol |
IUPAC-Name |
potassium;2,3-dihydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/C4H6O6.Fe.K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;+3;+1/p-2 |
InChI-Schlüssel |
OANKQWMGEVBWDY-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Fe+3] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Fe+3] |
Andere CAS-Nummern |
14948-71-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















